Bienvenue dans la boutique en ligne BenchChem!

trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid

GPR88 GPCR allosteric modulation CNS drug discovery

Procure stereochemically defined (1R,2R) trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS 731811-62-4) for reproducible target engagement. This rigid cyclopropane scaffold is the essential carboxylic acid precursor to 2-PCCA, a validated GPR88 allosteric agonist (EC50 603 nM), and a crystallographically confirmed (PDB: 8TCZ) PYCR1 fragment hit. Regioisomeric variants (e.g., pyridin-3-yl) show distinct target profiles; the pyridin-2-yl isomer is uniquely validated for CNS-penetrant modulator design and structure-guided fragment growing. The trans-geometry and pyridine nitrogen enable critical metal coordination and conformational constraint for medicinal chemistry campaigns.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 731811-62-4
Cat. No. B1452903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid
CAS731811-62-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=CC=N2
InChIInChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m1/s1
InChIKeyZFZMEVZZAIRAHE-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid (CAS 731811-62-4) — Scientific Procurement Baseline


Trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 731811-62-4), also designated (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid, is a chiral cyclopropane derivative bearing a pyridin-2-yl substituent and a carboxylic acid moiety . The trans (1R,2R) stereochemistry defines a rigid scaffold wherein the pyridine ring and carboxylic acid group adopt a fixed spatial orientation, a feature essential for its function as a synthetic building block in medicinal chemistry and as a ligand for specific protein targets including the orphan GPCR GPR88 and the metabolic enzyme PYCR1 [1].

Why trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Cannot Be Replaced by Generic Cyclopropane Carboxylic Acids


Generic substitution with other cyclopropanecarboxylic acid derivatives is precluded by the compound's precise stereochemical and regiochemical features. The trans-(1R,2R) configuration positions the pyridin-2-yl substituent in a specific vector that is essential for target engagement [1]. Regioisomeric variants—most notably trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid—exhibit distinct target profiles, with the pyridin-2-yl isomer uniquely validated as a GPR88 allosteric modulator and PYCR1 fragment inhibitor, whereas the pyridin-3-yl isomer has been employed in NAMPT inhibitor campaigns [2][3]. The phenyl analog trans-2-phenylcyclopropanecarboxylic acid lacks the pyridine nitrogen's hydrogen-bond acceptor and metal-coordination capabilities, fundamentally altering binding interactions [4]. Consequently, selection of the exact CAS 731811-62-4 compound is critical for reproducible pharmacological and structural biology outcomes.

Quantitative Evidence Guide: trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid Differentiation


GPR88 Agonism: Stereochemical Determinants of Allosteric Modulation

The trans-(1R,2R) configuration of 2-(pyridin-2-yl)cyclopropanecarboxylic acid is a prerequisite for GPR88 agonist activity. In HEK293 cells stably expressing GPR88, the racemic mixture 2-PCCA inhibited isoproterenol-stimulated cAMP accumulation with an EC50 of 877 nM [1]. The pure (1R,2R)-enantiomer exhibited substantially enhanced potency, with an EC50 of 603 nM in cell assays and 3 nM in cell-free GTPase Glo assays, confirming stereochemistry-dependent efficacy [2]. The (1S,2S)-enantiomer showed negligible agonist activity, demonstrating that the trans-(1R,2R) stereochemistry is indispensable for functional GPR88 activation [1].

GPR88 GPCR allosteric modulation CNS drug discovery

GPR88 Allosteric Binding Mode: Cryo-EM Structural Validation

Cryo-EM structures of the human GPR88-Gi1 signaling complex resolved at 2.9 Å resolution (apo) and 3.2 Å resolution (2-PCCA-bound) revealed that (1R,2R)-2-PCCA occupies a unique allosteric pocket formed by the cytoplasmic ends of transmembrane segments 5 and 6, plus the extreme C-terminus of the Gαi1 α5 helix [1]. This binding site is distinct from the canonical orthosteric GPCR ligand-binding pocket. Functional mutagenesis confirmed that residues F243, W244, and Y247 are critical for 2-PCCA-mediated receptor activation, with alanine substitutions abolishing agonist response [1]. The pyridin-2-yl moiety engages in π-stacking interactions with the receptor, a feature not replicable by phenyl-substituted cyclopropane analogs.

Cryo-EM GPCR structure Allosteric modulator

PYCR1 Fragment Inhibition: X-ray Crystallographic Validation

X-ray crystallography of PYCR1 (pyrroline-5-carboxylate reductase 1) complexed with 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid (PDB: 8TCZ) at 2.10 Å resolution demonstrates direct binding to the enzyme active site [1]. This structural validation emerged from a fragment-based screening campaign wherein 37 fragment-like carboxylic acids (MW 143-289 Da) were evaluated by X-ray crystallography [2]. The (1S,2S) enantiomer of 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid was resolved in the electron density, confirming that the pyridin-2-yl regioisomer—not the pyridin-3-yl or pyridin-4-yl variants—engages the PYCR1 active site [1]. PYCR1 is a key enzyme in proline biosynthesis and a target for cancer metabolism intervention.

PYCR1 Fragment-based drug discovery X-ray crystallography

Regioisomeric Differentiation: Pyridin-2-yl vs Pyridin-3-yl in NAMPT Inhibition

Fragment-based screening campaigns have identified amide derivatives of trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) [1]. Multiple X-ray structures (PDB: 4LV9, 4LVF, 4LVD) confirm that the pyridin-3-yl moiety, not the pyridin-2-yl moiety, engages the NAMPT active site phosphoribosyltransferase domain [2]. The pyridin-2-yl analog (CAS 731811-62-4) is not reported as a NAMPT inhibitor, demonstrating regioisomer-specific target selectivity. This negative evidence underscores the critical importance of regioisomer selection: the pyridin-2-yl isomer is validated for GPR88 and PYCR1, while the pyridin-3-yl isomer is validated for NAMPT.

NAMPT Fragment-based drug discovery Regioisomer SAR

Cyclopropane Ring Stereochemistry: Enantiomer-Dependent Biological Activity

The stereochemical configuration of the cyclopropane ring is a primary determinant of biological activity for this compound class. In the GPR88 system, the (1R,2R)-enantiomer of 2-PCCA (the amide derivative of trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid) exhibited robust agonist activity, whereas the (1S,2S)-enantiomer showed no detectable activation [1]. Similarly, in the phenylcyclopropane carboxylic acid class studied as O-acetylserine sulfhydrylase inhibitors, trans-1-benzyl-2-phenylcyclopropanecarboxylic acid and trans-1-phenethyl-2-phenylcyclopropanecarboxylic acid demonstrated varying inhibition profiles dependent on the α-substituent, underscoring that stereochemical integrity at both cyclopropane carbons governs target engagement [2].

Stereochemistry Enantiomer differentiation Chiral building block

Physicochemical Profile: Predicted pKa and Lipophilicity Relative to Analogs

Predicted physicochemical parameters distinguish trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid from phenyl and other heteroaryl analogs. The compound has a predicted pKa of 3.46 ± 0.11, boiling point of 352.0 ± 35.0 °C, and density of 1.327 ± 0.06 g/cm³ . The pyridin-2-yl nitrogen, positioned ortho to the cyclopropane-carboxylic acid linkage, introduces intramolecular hydrogen-bonding potential and metal-chelation capacity not available to phenyl analogs (e.g., trans-2-phenylcyclopropanecarboxylic acid, CAS 939-90-2, MP 86-92 °C ). The pyridine nitrogen also modifies electron density on the cyclopropane ring, affecting reactivity in cyclopropanation and subsequent derivatization chemistry [1].

Physicochemical properties Drug-likeness pKa

Validated Application Scenarios for trans-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid


GPR88 Allosteric Modulator Development for Neuropsychiatric Disorders

This compound serves as the carboxylic acid precursor to 2-PCCA and related amide derivatives that function as allosteric agonists of GPR88, an orphan GPCR implicated in schizophrenia, bipolar disorder, and drug addiction [1]. The cryo-EM-validated allosteric binding pocket [2] enables structure-guided optimization of CNS-penetrant GPR88 modulators. Procurement of stereochemically defined (1R,2R) material is essential for synthesizing tool compounds that reproduce published EC50 values (603 nM cellular; 3 nM cell-free) and for generating novel analogs via amide coupling at the carboxylic acid moiety.

Fragment-Based Discovery of PYCR1 Inhibitors for Cancer Metabolism

Validated by X-ray crystallography (PDB: 8TCZ) at 2.10 Å resolution, 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid binds directly to the active site of PYCR1, a mitochondrial enzyme in the proline biosynthesis pathway that supports cancer cell proliferation under nutrient stress [3]. The compound is a crystallographically confirmed fragment hit suitable for structure-guided fragment growing or merging campaigns. Researchers targeting PYCR1 for oncology applications should procure the pyridin-2-yl regioisomer specifically, as pyridin-3-yl and pyridin-4-yl analogs are not validated PYCR1 binders.

Chiral Building Block for Cyclopropane-Containing Drug Candidates

The rigid trans-cyclopropane scaffold combined with the pyridin-2-yl substituent provides a versatile chiral building block for medicinal chemistry [4]. The carboxylic acid handle enables facile amide bond formation, esterification, or reduction, while the pyridine nitrogen supports metal coordination in catalysis and offers a vector for additional functionalization. The trans geometry enforces a defined spatial relationship between substituents, making the compound valuable for introducing conformational constraint into lead molecules—a strategy proven effective in GPR88 agonist design [1] and anti-angiogenic kinase inhibitor programs utilizing N-pyridin-2-ylcyclopropane carboxamide as a hinge-binding group [5].

Regioisomer-Specific Controls in Fragment Screening Campaigns

The compound serves as an essential regioisomer control when evaluating pyridinyl-cyclopropane carboxylic acid fragments. Screening campaigns targeting NAMPT have demonstrated that the pyridin-3-yl isomer is active (multiple PDB entries: 4LV9, 4LVF, 4LVD) [6], whereas the pyridin-2-yl isomer (CAS 731811-62-4) does not engage NAMPT. Conversely, the pyridin-2-yl isomer binds PYCR1 and serves as a GPR88 agonist precursor. Procurement of both regioisomers enables systematic assessment of regioisomer-dependent target engagement and binding site preferences in fragment-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.